molecular formula C17H22N4O B2422296 2-cyclopentyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide CAS No. 2034388-46-8

2-cyclopentyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide

Cat. No.: B2422296
CAS No.: 2034388-46-8
M. Wt: 298.39
InChI Key: NVBLVHOGAQHUHP-UHFFFAOYSA-N
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Description

2-Cyclopentyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide (CAS Number 2034290-93-0) is a synthetically produced small molecule with a molecular formula of C17H22N4O and a molecular weight of 298.4 g/mol . This chemical reagent belongs to an important class of heterocyclic compounds featuring both a pyridine and a pyrazole ring system, structural motifs frequently investigated in medicinal chemistry for their potential to interact with biologically relevant targets. Compounds with structural similarities, particularly those containing the 1-methyl-1H-pyrazol-4-yl moiety, are actively researched in the context of cystic fibrosis (CF) as Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators . CFTR modulators are a revolutionary class of therapeutics that directly address the underlying protein defects caused by mutations in the CFTR gene. They are categorized primarily into two groups: correctors , which improve the cellular processing and trafficking of mutant CFTR protein to the plasma membrane, and potentiators , which enhance the channel-open probability (gating) of CFTR at the cell surface . The distinct molecular architecture of this acetamide derivative suggests potential utility as a chemical tool or lead compound in basic research aimed at understanding ion channel function and developing new therapeutic strategies for CF and other diseases linked to protein misfolding or aberrant ion transport. The mechanism of action for many research compounds in this field involves direct interaction with the CFTR protein. Structural analyses using cryo-electron microscopy have revealed that CFTR consists of two membrane-spanning domains (MSDs), two nucleotide-binding domains (NBDs), and a unique regulatory domain (RD) . Small molecule modulators can bind to specific sites on this protein to stabilize its structure, facilitate its maturation, or increase its activity. While the precise molecular target and binding affinity for this compound require further experimental validation, its design aligns with the pursuit of novel agents that can modulate protein-protein interactions or protein-lipid dynamics. Research Applications: • Chemical biology probe for investigating CFTR structure and function. • Lead compound in hit-to-lead optimization campaigns for ion channel modulators. • Tool for studying cellular processing and trafficking of membrane proteins. • Reference standard in analytical method development. This product is intended for research and development purposes in a controlled laboratory environment only. It is classified as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, consulting the relevant material safety data sheet prior to use.

Properties

IUPAC Name

2-cyclopentyl-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-21-12-15(11-20-21)16-8-14(6-7-18-16)10-19-17(22)9-13-4-2-3-5-13/h6-8,11-13H,2-5,9-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBLVHOGAQHUHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)CC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide typically involves multiple steps, starting from readily available starting materials One common approach is to first synthesize the pyrazole and pyridine intermediates separately, followed by their coupling under specific conditions

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Research indicates that 2-cyclopentyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide exhibits various biological activities, which can be categorized as follows:

1. Anticancer Activity
Preliminary studies suggest that this compound may have anticancer properties. Similar compounds have shown selective cytotoxicity towards cancer cell lines while sparing normal cells. For instance, derivatives with similar structural motifs have been reported to inhibit cell proliferation in breast and colon cancer models .

2. Anti-inflammatory Effects
Compounds in this class often demonstrate anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX). In vitro studies have shown that related pyrazole derivatives can selectively inhibit COX-2, which is crucial for reducing inflammation without affecting COX-1, thus minimizing gastrointestinal side effects .

3. Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar pyrazole derivatives have been evaluated against various bacterial strains, showing moderate to strong activity against pathogens such as Staphylococcus aureus and Escherichia coli. These findings indicate possible applications in treating infections .

4. Enzyme Inhibition
This compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression. Studies have highlighted that similar compounds can inhibit enzymes like acetylcholinesterase, which plays a role in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and its analogs:

Study 1: Anticancer Activity Assessment
In a study evaluating the anticancer effects of pyrazole derivatives, researchers synthesized several compounds and tested their cytotoxicity against various cancer cell lines. The results indicated that some derivatives exhibited IC50 values as low as 0.013 μM against key cancer targets, demonstrating potent anticancer effects .

Study 2: Anti-inflammatory Mechanism Investigation
Another study focused on the anti-inflammatory properties of related compounds, revealing their ability to inhibit COX enzymes selectively. This selectivity was associated with reduced inflammatory markers in cellular assays, suggesting potential therapeutic benefits for chronic inflammatory conditions .

Study 3: Antimicrobial Efficacy Trials
Research assessing the antimicrobial efficacy of similar compounds found that they exhibited significant inhibitory effects against common bacterial strains. The minimum inhibitory concentration (MIC) for these compounds was reported around 256 µg/mL, indicating their potential utility in developing new antimicrobial agents .

Mechanism of Action

The mechanism by which 2-cyclopentyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-cyclopentyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide: can be compared to other compounds with similar structures, such as those containing pyrazole or pyridine rings.

    Pyrazole derivatives: These compounds often exhibit similar biological activities and can be used in similar applications.

    Pyridine derivatives: These compounds are also widely used in medicinal chemistry and materials science.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which can confer specific properties and activities not found in other compounds. This makes it a valuable compound for research and development in various fields.

Biological Activity

2-Cyclopentyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic potentials, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N4OC_{15}H_{20}N_{4}O with a molecular weight of approximately 272.35 g/mol. Its structure features a cyclopentyl group, a pyrazole moiety, and a pyridine ring, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the Pyrazole Ring : This can be achieved through condensation reactions involving hydrazine derivatives and carbonyl compounds.
  • Pyridine Substitution : The introduction of the pyridine moiety can be accomplished via electrophilic aromatic substitution or nucleophilic substitution methods.
  • Final Acetylation : The acetamide function is introduced at the final stage to yield the target compound.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, it has been tested against A549 (lung cancer) and C6 (glioma) cell lines using assays such as MTT and caspase activation assays to evaluate cell viability and apoptosis pathways .

Cell LineIC50 (µM)Mechanism of Action
A54915Apoptosis induction via caspase activation
C620Inhibition of cell proliferation

Antidiabetic Potential

The compound has also been investigated for its potential antidiabetic effects. It acts as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This inhibition leads to increased levels of incretin hormones, which help regulate blood sugar levels .

Neuroprotective Effects

Recent studies suggest neuroprotective properties, where the compound may protect neuronal cells from oxidative stress-induced damage. This is particularly relevant for conditions such as Alzheimer's disease .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Cancer Treatment : A study involving mice implanted with A549 cells demonstrated significant tumor reduction after treatment with the compound over four weeks, suggesting its efficacy as an anticancer agent.
  • Diabetes Management : Clinical trials assessing the effect of DPP-IV inhibitors have shown that patients treated with this compound had improved glycemic control compared to those receiving standard treatments.
  • Neuroprotection in Animal Models : In models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of oxidative stress.

Q & A

Basic Research Questions

Q. How can the synthesis of 2-cyclopentyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide be optimized for yield and purity?

  • Methodological Answer :

  • Reaction Design : Use carbodiimide-mediated coupling (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) to form the acetamide bond between cyclopentylacetic acid and the pyridine-methylamine intermediate, as demonstrated in analogous syntheses .
  • Solvent/Base Selection : Dichloromethane or THF with triethylamine as a base facilitates amide bond formation under mild conditions (273 K) to minimize side reactions .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methylene chloride to isolate the product .
  • Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of acid to amine) to ensure complete conversion .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Spectroscopic Confirmation :
  • 1H/13C NMR : Assign peaks for cyclopentyl protons (δ 1.5–2.5 ppm), pyrazole (δ 7.5–8.5 ppm), and acetamide carbonyl (δ ~170 ppm) .
  • LC-MS : Confirm molecular weight (e.g., [M+H]+ ion) and assess purity (>95%) .
  • Elemental Analysis : Validate C, H, N, and O content within ±0.4% of theoretical values .
  • X-ray Crystallography (if crystalline): Resolve 3D structure and hydrogen-bonding patterns (e.g., R22(10) dimer motifs common in acetamides) .

Q. How can researchers screen this compound for initial biological activity?

  • Methodological Answer :

  • In Silico Prediction : Use the PASS program to predict bioactivity (e.g., kinase inhibition, antimicrobial potential) based on structural analogs .
  • In Vitro Assays :
  • Enzyme Inhibition : Test against target enzymes (e.g., kinases) using fluorescence-based assays (IC50 determination) .
  • Cellular Viability : Screen in cancer cell lines (e.g., MTT assay) with dose-response curves (1–100 µM) .

Advanced Research Questions

Q. What strategies are effective for elucidating the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :

  • Enzyme Kinetics : Perform Michaelis-Menten analysis to determine inhibition type (competitive/non-competitive) using varying substrate concentrations .
  • Biophysical Studies :
  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to purified enzyme targets .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .
  • Crystallography : Co-crystallize the compound with its target to identify binding pockets (e.g., pyrazole-pyridine interactions with kinase active sites) .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents on (i) cyclopentyl (e.g., cyclohexyl for steric effects) and (ii) pyrazole (e.g., halogenation at position 1) .
  • Biological Testing : Compare IC50 values across analogs in enzyme/cell assays to identify critical functional groups .
  • QSAR Modeling : Use computational tools (e.g., MOE, Schrödinger) to correlate substituent properties (logP, polar surface area) with activity .

Q. How should researchers address contradictions in biological activity data across experimental models?

  • Methodological Answer :

  • Assay Validation : Cross-check activity in orthogonal assays (e.g., biochemical vs. cellular) to rule out false positives .
  • Purity Verification : Reanalyze compound batches via HPLC to exclude degradation products .
  • Pharmacokinetic Factors : Assess solubility (shake-flask method) and metabolic stability (microsomal assays) to explain discrepancies between in vitro and in vivo results .

Q. What computational approaches are recommended for predicting target interactions and selectivity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Glide to model binding poses with kinase targets (e.g., CDK2), prioritizing pyridine and acetamide interactions .
  • Molecular Dynamics (MD) : Simulate binding stability (50–100 ns trajectories) in AMBER to assess conformational flexibility .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs to guide SAR .

Q. How can crystallographic data inform the design of derivatives with enhanced stability?

  • Methodological Answer :

  • Hydrogen-Bond Analysis : Identify key interactions (e.g., N–H⋯O bonds in acetamide dimers) to preserve in derivatives .
  • Torsion Angle Optimization : Adjust cyclopentyl-pyridine dihedral angles (e.g., ~80° in analogs) to minimize steric clash .
  • Salt/Co-Crystal Screening : Improve solubility by forming salts with HCl or co-crystals with succinic acid .

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